Dehydrocorydaline chloride
Overview
Description
Mechanism of Action
Target of Action
Dehydrocorydaline chloride (DHC) is an alkaloidal compound isolated from the traditional Chinese herb Corydalis yanhusuo . It has been found to have multiple targets in pathogenic bacteria and in the pathogenesis of atherosclerosis . In the context of antibacterial activity, DHC has been shown to combat Listeria monocytogenes by dysregulating carbohydrate metabolism, suppressing cell wall synthesis, and inhibiting bacterial motility . In the context of atherosclerosis, DHC targets macrophage inflammation, which plays an essential role in the disease’s pathogenesis .
Mode of Action
DHC interacts with its targets and induces changes in their function. For instance, in Listeria monocytogenes, DHC influences the global proteomic alteration associated with carbohydrate metabolism, energy metabolism, cell wall synthesis, and bacterial motility . In the case of atherosclerosis, DHC dramatically decreases the levels of proinflammatory gene clusters and downregulates proinflammatory interleukin (IL)-1β and IL-18 mRNA levels in a time- and concentration-dependent manner .
Biochemical Pathways
DHC affects several biochemical pathways. In Listeria monocytogenes, it dysregulates carbohydrate metabolism, suppresses cell wall synthesis, and inhibits bacterial motility . In the context of atherosclerosis, DHC decreases lipopolysaccharide (LPS)-induced inflammation in bone marrow-derived macrophages (BMDMs), as evidenced by the reduced protein levels of CD80, iNOS, NLRP3, IL-1β, and IL-18 .
Pharmacokinetics
The pharmacokinetics of DHC have been studied in rat plasma after oral administration . The results showed that DHC from Corydalis yanhusuo extract was absorbed more rapidly and eliminated more slowly than pure DHC . This suggests that the presence of P-glycoprotein (P-gp) inhibitors and other alkaloids co-existing in the extract may compete with DHC for transportation by P-gp, metabolization by P450, and binding to plasma proteins .
Result of Action
The action of DHC results in molecular and cellular effects. In Listeria monocytogenes, DHC’s antibacterial effect is supported by an in vitro growth kinetic assay, cytoplasmic nucleic acid and protein leakage assay, and observation of morphological changes in bacterial cells .
Action Environment
The action, efficacy, and stability of DHC can be influenced by environmental factors. For instance, other compounds in Corydalis yanhusuo extract may affect the pharmacokinetics and blood concentration of DHC . More research is needed to fully understand how various environmental factors influence the action of DHC.
Biochemical Analysis
Biochemical Properties
Dehydrocorydaline chloride regulates the protein expression of Bax and Bcl-2, activates caspase-7 and caspase-8, and inactivates PARP . It also enhances the activation of p38 MAPK . These interactions suggest that this compound plays a significant role in biochemical reactions involving these proteins and enzymes.
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit inflammation in macrophages . It also decreases lipopolysaccharide (LPS)-induced inflammation in bone marrow-derived macrophages (BMDMs), as evidenced by the reduced protein levels of CD80, iNOS, NLRP3, IL-1β, and IL-18 .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on gene expression. It has been found to attenuate LPS-induced activation of p65 and the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway . This suggests that this compound exerts its effects at the molecular level by interacting with these biomolecules and influencing their activity.
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been observed that the compound’s effects can vary over time. For instance, it has been shown to significantly downregulate proinflammatory interleukin (IL)-1β and IL-18 mRNA levels in a time- and concentration-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For example, intraperitoneal injection of this compound in apolipoprotein E-deficient (ApoE−/−) mice not only inhibited atherosclerosis development but also improved aortic compliance and increased plaque stability .
Transport and Distribution
It has been suggested that organic cation transporter 1 and 3 contribute to the high accumulation of this compound in the heart .
Preparation Methods
Dehydrocorydaline chloride can be synthesized through various methods. One common approach involves the extraction of the compound from Corydalis yanhusuo using liquid chromatography/tandem mass spectrometry (LC-MS/MS) . The extraction process typically involves solid-phase extraction and elution on a C18 chromatography column using a mobile phase of acetonitrile and water containing formic acid and ammonium acetate . Industrial production methods may involve similar extraction techniques but on a larger scale to meet commercial demands.
Chemical Reactions Analysis
Dehydrocorydaline chloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties .
Scientific Research Applications
Dehydrocorydaline chloride has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the behavior of alkaloids under different conditions . In biology and medicine, it has been shown to have anti-inflammatory, antithrombotic, and antiatherosclerotic effects . It is also used in the study of cardiovascular diseases, where it has been found to inhibit macrophage inflammation and improve aortic compliance .
Comparison with Similar Compounds
Dehydrocorydaline chloride is similar to other alkaloids such as columbamine, palmatine, and tetrahydroberberine . it is unique in its ability to regulate multiple molecular targets and pathways, making it a versatile compound with a wide range of pharmacological effects . Its strong antibacterial properties and low cytotoxicity also set it apart from other similar compounds .
Properties
IUPAC Name |
2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24NO4.ClH/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;/h6-7,10-12H,8-9H2,1-5H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOSEFNJXIPZNV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30045-16-0 (Parent) | |
Record name | Dibenzo(a,g)quinolizinium, 5,6-dihydro-13-methyl-2,3,9,10-tetramethoxy-, chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00909882 | |
Record name | 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00909882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10605-03-5 | |
Record name | Dibenzo[a,g]quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10605-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzo(a,g)quinolizinium, 5,6-dihydro-13-methyl-2,3,9,10-tetramethoxy-, chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC297886 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297886 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00909882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the route of administration affect the efficacy of Dehydrocorydaline chloride in treating induced ulcers?
A1: Research shows a significant difference in the efficacy of this compound (DHC) depending on the route of administration. Specifically, oral administration of DHC demonstrated a consistent ability to inhibit the development of various experimentally induced gastric and duodenal ulcers in rats. [] Interestingly, subcutaneous administration of DHC did not show the same protective effect against certain types of ulcers, particularly those induced by histamine or reserpine. [] This suggests a potential difference in bioavailability or metabolism depending on the route, highlighting the importance of considering administration route for optimal efficacy.
Q2: How was this compound chemically synthesized, and what is its molecular formula and weight?
A2: this compound (DHC) can be synthesized from Acetonylpalmatine through a two-step process. First, Acetonylpalmatine is reacted with methyl iodide in the presence of sodium hydroxide to yield Dehydrocorydaline iodide. This intermediate is then converted to DHC. [] The molecular formula of DHC is C22H24ClNO4, and its molecular weight is 401.87 g/mol. []
Q3: What are the current limitations in the research on this compound, and what future research directions could provide valuable insights?
A3: While research suggests potential therapeutic benefits of DHC for various conditions, several limitations need to be addressed. Most of the available studies are based on in vitro and animal models, necessitating further research to confirm these findings in human subjects. [, ] Additionally, while some studies suggest DHC's interaction with specific signaling pathways like P38 MAPK, more detailed mechanistic studies are crucial to fully understand its pharmacological actions and potential off-target effects. [, ] Investigating the pharmacokinetics, long-term safety, and efficacy of DHC in humans through well-designed clinical trials will be essential to translate these research findings into clinical applications. Exploring DHC's potential in other disease models where its proposed mechanisms (P38 MAPK modulation, anti-proliferative effects) could be beneficial is another promising area for future research.
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